molecular formula C4H2ClFN2 B1318964 4-Chloro-5-fluoropyrimidine CAS No. 347418-42-2

4-Chloro-5-fluoropyrimidine

Cat. No. B1318964
CAS RN: 347418-42-2
M. Wt: 132.52 g/mol
InChI Key: APSSAJKZELMQNM-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyrimidine is a compound with the molecular formula C4H2ClFN2 . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .


Synthesis Analysis

A synthesis method of 4,6-dichloro-5-fluoropyrimidine compound has been described in a patent . The method involves preparing 4,6-dihydroxy-5-fluoropyrimidine from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide. This is then reacted with a solvent and a chlorinating agent in the presence of a tertiary amine catalyst to obtain 4,6-dichloro-5-fluoropyrimidine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoropyrimidine is represented by the formula C4H2ClFN2 . The average mass of the molecule is 132.523 Da and the monoisotopic mass is 131.989059 Da .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoropyrimidine has a molecular weight of 132.52 . The physical form can be liquid, solid, or semi-solid . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Cancer Treatment

4-Chloro-5-fluoropyrimidine: is a key intermediate in the synthesis of fluorinated pyrimidines , which are crucial in the treatment of cancer . The compound’s derivatives, such as 5-Fluorouracil (5-FU) , are used to treat over 2 million cancer patients annually . The fluorine atom’s high electronegativity and the strength of the C–F bond contribute to the compound’s effectiveness in disrupting cancer cell metabolism and replication.

Synthesis of Anticancer Agents

The molecule serves as a precursor for 2,4-disubstituted-5-fluoropyrimidines , which are biologically active molecules found in anticancer agents . These agents work by interfering with the synthesis of thymidylate, an essential component for DNA replication in rapidly dividing cells, such as cancer cells.

Radiopharmaceuticals

4-Chloro-5-fluoropyrimidine: can be used to incorporate radioactive isotopes for creating radiopharmaceuticals . These compounds are pivotal in both the diagnosis and treatment of diseases, as they can be used to trace biochemical processes in the body with imaging techniques like PET scans.

Biochemical Research

Researchers utilize this compound to prepare RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies . This helps in understanding how nucleic acid structure and dynamics are affected by fluorine substitution, providing insights into the fundamental processes of life.

Enzyme Inhibition Studies

The compound is instrumental in studying the inhibition of RNA- and DNA-modifying enzymes . For instance, it helps in exploring the mechanisms by which fluoropyrimidines inhibit enzymes like thymidylate synthase and DNA topoisomerase 1 , which are targets for anticancer drugs .

Development of Personalized Medicine

4-Chloro-5-fluoropyrimidine: derivatives are being investigated for their potential in personalized medicine . By understanding the specific interactions of these compounds with individual genetic profiles, more precise and effective cancer treatments can be developed.

Safety and Hazards

The safety data sheet for 4-Chloro-5-fluoropyrimidine suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-fluoropyrimidine, a fluoropyrimidine, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

4-Chloro-5-fluoropyrimidine, similar to other fluoropyrimidines, exerts its action by inhibiting TS . The active metabolite of 4-Chloro-5-fluoropyrimidine, fluorodeoxyuridine triphosphate (FdUTP), binds to TS, forming a covalently bound ternary complex . This binding inhibits the normal function of TS, disrupting DNA synthesis .

Biochemical Pathways

The inhibition of TS leads to the depletion of thymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

It is known that fluoropyrimidines, in general, have high gastrointestinal absorption and are bbb permeant . The lipophilicity of 4-Chloro-5-fluoropyrimidine, indicated by its Log Po/w (iLOGP) value of 1.45, suggests that it may have good bioavailability .

Result of Action

The result of 4-Chloro-5-fluoropyrimidine’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to selectively kill rapidly dividing cancer cells.

Action Environment

The efficacy and stability of 4-Chloro-5-fluoropyrimidine, like other fluoropyrimidines, can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of fluoropyrimidines can increase the risk for toxicity and influence the compound’s action . Therefore, individual genetic profiles could play a significant role in determining the compound’s efficacy and safety profile.

properties

IUPAC Name

4-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSAJKZELMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591501
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoropyrimidine

CAS RN

347418-42-2
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Chloro-5-fluoropyrimidine in organic synthesis?

A: 4-Chloro-5-fluoropyrimidine serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules. For instance, it acts as a key intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent.

Q2: Can you describe an efficient synthetic route for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, a crucial derivative?

A: Several synthetic approaches have been explored for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. One efficient method starts with 5-fluorouracil, involving a multi-step process including chlorination, Grignard reaction, hydrolysis, reduction, chlorination, and finally, bromination to achieve an overall yield of 51.6% . Another method utilizes α-fluoroacetic ester as the starting material and boasts milder reaction conditions, simplified work-up, and suitability for industrial production with an overall yield of 41.7% .

Q3: How is 4-Chloro-5-fluoropyrimidine used in the production of 5-Flucytosine?

A: While 4-Chloro-5-fluoropyrimidine itself might not be directly used in producing 5-Flucytosine, a closely related derivative, 2-methoxy-4-chloro-5-fluoropyrimidine, plays a crucial role. This derivative undergoes amination to yield 2-methoxy-4-amido-5-fluoropyrimidine, which is then subjected to acidic hydrolysis to produce the desired 5-Flucytosine . This synthetic route offers advantages such as high yield, convenient purification, and reduced environmental impact compared to traditional methods.

Q4: Are there alternative synthetic pathways for intermediates like 2-methoxyl-4-diazanyl-5-fluoropyrimidine?

A: Yes, research has explored alternative pathways for synthesizing 2-methoxyl-4-diazanyl-5-fluoropyrimidine, a significant intermediate in producing the herbicide florasulam. One such method involves a two-step process: first synthesizing 2-methoxyl-4-chloro-5-fluoropyrimidine, followed by its conversion to 2-methoxyl-4-diazanyl-5-fluoropyrimidine . This optimized process focuses on improved yield, reduced reaction time, cost-effectiveness, and enhanced safety.

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